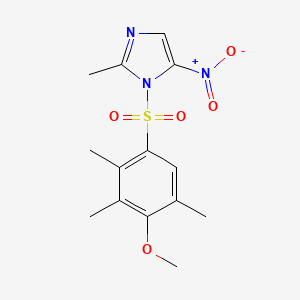![molecular formula C19H18N4OS B6508599 N-(3,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872701-58-1](/img/structure/B6508599.png)
N-(3,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide (N-DMPPA) is an important and versatile synthetic compound. It has a wide range of applications in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology. N-DMPPA is a biologically active compound, and its mechanism of action is not fully understood. In
科学的研究の応用
N-(3,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research. It has been used in a variety of studies to investigate the biochemical and physiological effects of compounds on cells and organisms. For example, it has been used to study the effects of drugs on the human body, to examine the effects of environmental toxins on human health, and to investigate the effects of compounds on the growth and development of organisms. This compound has also been used in studies of the structure and function of proteins and enzymes, as well as in studies of the mechanisms of action of drugs.
作用機序
The mechanism of action of N-(3,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes and acetylcholinesterase. It is also believed to act as an agonist of certain G-protein coupled receptors, such as the 5-HT2A receptor. In addition, it is believed to act as an antagonist of certain G-protein coupled receptors, such as the 5-HT1A receptor.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes and acetylcholinesterase. It has also been shown to stimulate the release of certain neurotransmitters, such as serotonin and dopamine. In addition, it has been shown to act as an agonist of certain G-protein coupled receptors, such as the 5-HT2A receptor.
実験室実験の利点と制限
N-(3,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. In addition, it is non-toxic and has a low potential for adverse side effects. However, it is important to note that this compound is not water soluble, so it must be dissolved in an organic solvent prior to use.
将来の方向性
N-(3,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide has a wide range of potential applications in scientific research. Future research should focus on further exploring its mechanism of action, and its effects on biochemical and physiological processes. In addition, further research should focus on developing new synthesis methods for this compound, and new applications for this compound in drug development and environmental toxicology. Finally, further research should focus on exploring the potential therapeutic applications of this compound in the treatment of various diseases.
合成法
N-(3,5-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide can be synthesized using a three-step reaction sequence. The first step involves the reaction of 3,5-dimethylphenyl isocyanide and 6-pyridin-3-ylpyridazin-3-yl sulfanyl acetamide in the presence of triethylamine in dichloromethane. The second step involves the reaction of the resulting intermediate with 2-chloro-N,N-dimethylacetamide in the presence of potassium carbonate in dimethylformamide. The third and final step involves the reaction of the resulting intermediate with 4-dimethylaminopyridine in the presence of sodium bicarbonate in dimethyl sulfoxide.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-13-8-14(2)10-16(9-13)21-18(24)12-25-19-6-5-17(22-23-19)15-4-3-7-20-11-15/h3-11H,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOZMOCYRBLSGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetamide](/img/structure/B6508528.png)
![(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate](/img/structure/B6508541.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chlorobenzoate](/img/structure/B6508547.png)
![(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl propanoate](/img/structure/B6508552.png)

![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-methylphenoxy)acetate](/img/structure/B6508558.png)
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate](/img/structure/B6508564.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6508572.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6508579.png)
![ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6508581.png)
![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl propanoate](/img/structure/B6508586.png)

![4-amino-N-[(furan-2-yl)methyl]-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B6508618.png)
![N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508620.png)